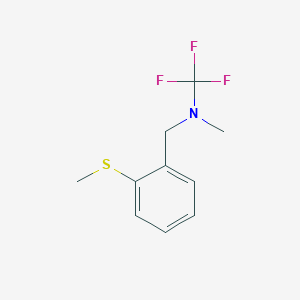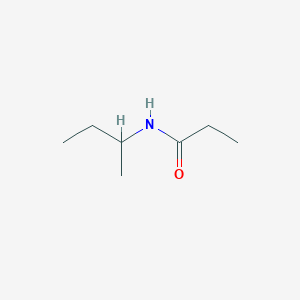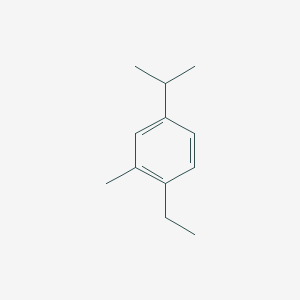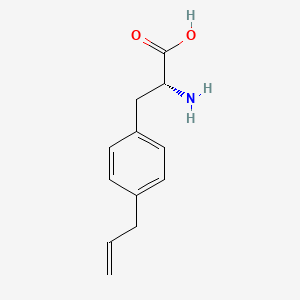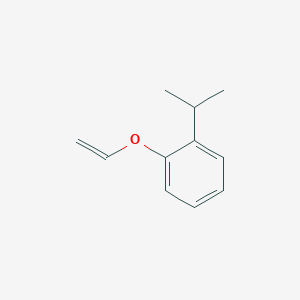![molecular formula C17H15ClN2O4S B13953003 4-Chloro-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 536977-92-1](/img/structure/B13953003.png)
4-Chloro-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid is an organic compound with a complex structure that includes a chloro-substituted benzoic acid core, a phenoxyacetyl group, and a carbamothioylamino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure. The phenoxyacetyl group is introduced through an esterification reaction, followed by the formation of the carbamothioylamino linkage via a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Chloro-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: A related compound with similar structural features but different functional groups.
2,4-Dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative with herbicidal properties.
2,4,5-Trichlorophenoxyacetic acid: A compound with multiple chloro substitutions and similar applications.
Uniqueness
4-Chloro-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups and structural complexity, which confer distinct chemical and biological properties
Propiedades
Número CAS |
536977-92-1 |
|---|---|
Fórmula molecular |
C17H15ClN2O4S |
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
4-chloro-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H15ClN2O4S/c1-10-4-2-3-5-14(10)24-9-15(21)20-17(25)19-13-8-11(16(22)23)6-7-12(13)18/h2-8H,9H2,1H3,(H,22,23)(H2,19,20,21,25) |
Clave InChI |
FUTJTAZPJJAVSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


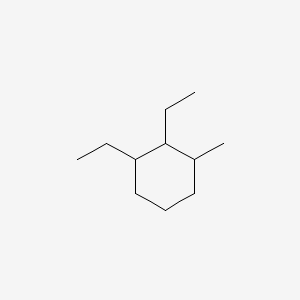
![4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952928.png)
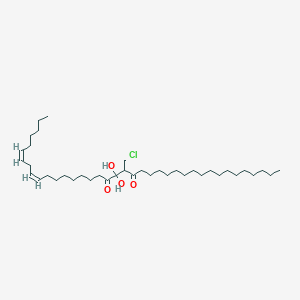
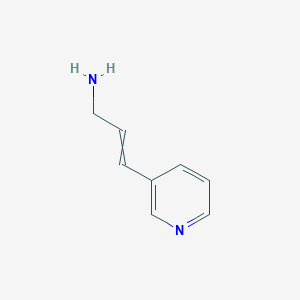
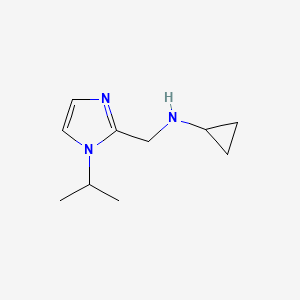
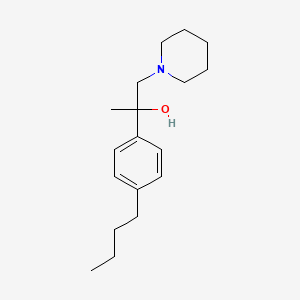
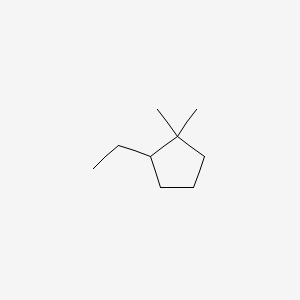
![Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-](/img/structure/B13952962.png)
